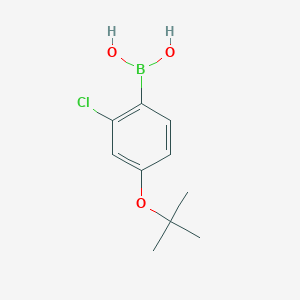

4-(t-Butoxy)-2-chlorophenylboronic acid

Description

Properties

IUPAC Name |

[2-chloro-4-[(2-methylpropan-2-yl)oxy]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BClO3/c1-10(2,3)15-7-4-5-8(11(13)14)9(12)6-7/h4-6,13-14H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHWQJRSYIOVJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC(C)(C)C)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401202677 | |

| Record name | Boronic acid, B-[2-chloro-4-(1,1-dimethylethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401202677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096329-86-9 | |

| Record name | Boronic acid, B-[2-chloro-4-(1,1-dimethylethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096329-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2-chloro-4-(1,1-dimethylethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401202677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for confirming the identity, purity, and structure of 4-(t-Butoxy)-2-chlorophenylboronic acid. Analysis of ¹H, ¹³C, and ¹¹B NMR spectra offers a comprehensive picture of the atomic connectivity and chemical environment within the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the t-butyl group protons, and the acidic protons of the boronic acid moiety. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the phenyl ring. The electron-donating t-butoxy group tends to shield nearby protons, shifting their signals upfield, while the electron-withdrawing chloro and boronic acid groups have a deshielding effect.

The aromatic region would likely display a characteristic splitting pattern for the three protons on the substituted ring. The proton ortho to the boronic acid group and meta to the chloro and t-butoxy groups would appear as a doublet. The proton meta to the boronic acid and ortho to the t-butoxy group would likely be a doublet of doublets, and the proton meta to both the boronic acid and chloro group would be a doublet.

The t-butyl group should present as a sharp singlet, integrating to nine protons, typically in the upfield region of the spectrum. The two protons of the B(OH)₂ group are often broad and may exchange with residual water in the NMR solvent, leading to a variable chemical shift and broadness. In anhydrous solvents like DMSO-d₆, these protons are more clearly observable.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H (ortho to -B(OH)₂) | ~7.5 - 7.8 | d | ~8.0 |

| Ar-H (ortho to -Cl) | ~7.2 - 7.4 | dd | ~8.0, ~2.0 |

| Ar-H (ortho to -O-t-Bu) | ~7.0 - 7.2 | d | ~2.0 |

| -C(CH₃)₃ | ~1.3 - 1.5 | s | N/A |

| -B(OH)₂ | Variable (e.g., ~8.0 in DMSO-d₆) | br s | N/A |

Predicted data based on analysis of structurally similar compounds.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are significantly influenced by the electronic properties of the substituents. The carbon atom bonded to the boronic acid group (C1) is expected to be deshielded, but its signal can be broadened due to the quadrupolar moment of the boron nucleus, sometimes making it difficult to observe.

The electron-withdrawing nature of the chlorine atom will deshield the carbon to which it is attached (C2). Conversely, the electron-donating t-butoxy group will shield the carbon it is bonded to (C4) and the ortho and para carbons relative to it. The quaternary carbon and the methyl carbons of the t-butyl group will appear in the aliphatic region of the spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ar-C-B(OH)₂ (C1) | ~130 - 135 (potentially broad) |

| Ar-C-Cl (C2) | ~135 - 140 |

| Ar-C3 | ~115 - 120 |

| Ar-C-O (C4) | ~155 - 160 |

| Ar-C5 | ~120 - 125 |

| Ar-C6 | ~130 - 135 |

| -O-C(CH₃)₃ | ~78 - 82 |

| -O-C(CH₃)₃ | ~28 - 32 |

Predicted data based on established substituent effects in phenylboronic acids. researchgate.net

Boronic acids have a propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines. NMR spectroscopy, particularly ¹¹B NMR, is a powerful technique to distinguish between the monomeric boronic acid and the boroxine (B1236090) form. sdsu.edu

The boron atom in a boronic acid is sp²-hybridized and exists in a trigonal planar geometry, which typically resonates in the range of δ 27-33 ppm in the ¹¹B NMR spectrum. In the corresponding boroxine, the boron atoms are also sp²-hybridized but are part of a six-membered B-O-B ring system. This different electronic environment generally causes a downfield shift in the ¹¹B NMR spectrum to approximately δ 30-36 ppm. sdsu.edu

Furthermore, the ¹H NMR spectra can also provide evidence for the presence of boroxines. For instance, in an anhydrous solvent, the disappearance or significant reduction of the B(OH)₂ proton signal, coupled with slight shifts in the aromatic proton resonances, can indicate the formation of the boroxine. For 4-chlorophenylboronic acid in dry DMSO-d₆, the boronic acid aromatic protons appear at δ 7.79 and 7.39 ppm, while the boroxine form shows signals at δ 7.86 and 7.42 ppm. A similar differentiation would be expected for this compound.

Vibrational Spectroscopy for Molecular Structure and Intermolecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a detailed fingerprint of the functional groups present and information about intermolecular bonding, such as hydrogen bonding.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. A prominent feature of boronic acids is the strong, broad O-H stretching vibration, typically observed in the 3200-3600 cm⁻¹ region, which is indicative of hydrogen bonding between the boronic acid moieties. The asymmetric B-O stretching vibration is another key diagnostic peak, usually found around 1310-1350 cm⁻¹. researchgate.netnist.gov

Other expected vibrations include the aromatic C-H stretching above 3000 cm⁻¹, aliphatic C-H stretching of the t-butyl group just below 3000 cm⁻¹, and C-O stretching of the ether linkage. The aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3030 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium-Strong |

| Aromatic C=C Stretch | 1580 - 1610, 1450 - 1500 | Medium-Strong |

| Asymmetric B-O Stretch | 1310 - 1350 | Strong |

| C-O Stretch (Ether) | 1200 - 1280 | Strong |

| B-C Stretch | 1000 - 1090 | Medium |

| Out-of-plane C-H Bending | 800 - 850 | Strong |

Predicted data based on characteristic group frequencies for substituted phenylboronic acids. researchgate.netnist.gov

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying vibrations of non-polar or symmetric bonds. For this compound, strong Raman scattering is expected for the symmetric vibrations of the aromatic ring.

The symmetric "ring breathing" mode of the phenyl ring is a particularly strong and characteristic band in the Raman spectrum. The C-Cl and B-C stretching vibrations are also expected to be Raman active. The O-H and B-O stretching vibrations, while also present, may be weaker compared to their intensity in the FT-IR spectrum.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3080 | Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

| Aromatic C=C Stretch | 1580 - 1610 | Strong |

| B-O Stretch | 1310 - 1350 | Medium |

| B-C Stretch | 1000 - 1090 | Medium |

| C-Cl Stretch | 600 - 800 | Medium |

Predicted data based on typical Raman shifts for substituted aromatic compounds.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For a molecule like this compound, high-resolution mass spectrometry is particularly insightful.

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to confirm its elemental formula. The theoretical exact mass of this compound (C₁₀H₁₄BClO₃) can be calculated by summing the exact masses of its constituent isotopes. This calculated mass is then compared to the experimentally measured value. The close agreement between the theoretical and observed mass provides strong evidence for the compound's elemental composition, distinguishing it from other molecules with the same nominal mass.

| Molecular Formula | Isotopes | Calculated Exact Mass [M+H]⁺ |

|---|---|---|

| C₁₀H₁₄BClO₃ | ¹²C, ¹H, ¹¹B, ³⁵Cl, ¹⁶O | 229.0746 |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are fundamental for separating components of a mixture, making them essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile organic compounds like boronic acids. The method separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

Specific HPLC methods for this compound are not detailed in the available literature. However, a general method for aromatic boronic acids can be adapted. sielc.com A reversed-phase column is typically effective, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. Purity is assessed by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile / Water with an acid modifier (e.g., 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This table presents a general method for aromatic boronic acids and would require optimization for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. Boronic acids themselves are generally not volatile enough for direct GC analysis due to the polar -B(OH)₂ group. Therefore, a derivatization step is necessary to convert the boronic acid into a more volatile and thermally stable analogue, typically through silylation. mdpi.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the acidic protons of the boronic acid with trimethylsilyl (B98337) (TMS) groups.

Once derivatized, the compound can be analyzed by GC-MS, where it is separated based on its boiling point and interactions with the GC column's stationary phase, and then detected by a mass spectrometer. This technique is highly effective for monitoring reactions involving boronic acids, allowing for the identification of products, byproducts, and unreacted starting materials.

| Parameter | Condition |

|---|---|

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp. 70°C, ramp to 280°C |

| MS Ionization | Electron Ionization (EI) at 70 eV |

Note: This table outlines a general approach; specific conditions would need to be optimized for the TMS derivative of this compound.

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

A search of crystallographic databases did not yield a solved crystal structure for this compound. However, the analysis of a closely related compound, 4-(methoxycarbonyl)phenylboronic acid, provides a useful reference for the types of structural features that can be elucidated. nih.gov In phenylboronic acids, the boronic acid group can form intermolecular hydrogen bonds, often leading to the formation of dimeric structures in the solid state. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₉BO₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.2449 (6) |

| b (Å) | 12.0672 (6) |

| c (Å) | 6.8598 (3) |

| β (°) | 105.121 (1) |

| Volume (ų) | 898.61 (8) |

Note: Data is for 4-(methoxycarbonyl)phenylboronic acid and serves as an illustrative example of crystallographic parameters. nih.gov

Applications in Advanced Organic Synthesis

Transition-Metal-Catalyzed Cross-Coupling Reactions

4-(t-Butoxy)-2-chlorophenylboronic acid is a valuable reagent in palladium-catalyzed cross-coupling reactions, primarily owing to the unique electronic and steric properties imparted by its substituents. The ortho-chloro and para-tert-butoxy groups significantly influence the reactivity and selectivity of the boronic acid in carbon-carbon bond formation.

The Suzuki-Miyaura reaction is the principal application for this compound, where it serves as the organoboron nucleophile to be coupled with various organic electrophiles. The general catalytic cycle involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst.

This compound is effectively coupled with a wide range of aryl and heteroaryl halides (chlorides, bromides, iodides) and triflates. The reactivity of the coupling partner generally follows the order of bond dissociation energy: I > Br > OTf >> Cl. However, advancements in catalyst systems, particularly the development of electron-rich, bulky phosphine (B1218219) ligands, have enabled efficient couplings of even the less reactive aryl chlorides. organic-chemistry.orgorganic-chemistry.org

The selection of the palladium source and ligand is critical. Catalyst systems such as Pd₂(dba)₃/P(t-Bu)₃ are known to be effective for a broad spectrum of aryl and vinyl halides, including chlorides, often at ambient temperatures. For aryl and vinyl triflates, combinations like Pd(OAc)₂ with ligands such as PCy₃ have proven suitable. organic-chemistry.orgorganic-chemistry.org These versatile systems allow for the synthesis of complex biaryls without extensive, substrate-specific optimization. organic-chemistry.org

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Aryl Halide/Triflate | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | High |

| 2 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | Good |

| 3 | 2-Chloropyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-Amyl alcohol | Moderate-Good |

Note: This table represents typical conditions for Suzuki-Miyaura reactions with substituted boronic acids and various coupling partners. Specific yields for this compound require empirical determination.

Regioselectivity becomes a key consideration when coupling with polyhalogenated aromatic or heteroaromatic substrates. The site of coupling is determined by the relative rates of oxidative addition of palladium to the different carbon-halogen bonds. In substrates containing different halogens, the reaction typically occurs at the most reactive site (e.g., C-I over C-Br or C-Cl).

In cases with identical halogens at different positions, electronic and steric factors dictate the outcome. For instance, in reactions involving substituted pyridines, the electronic nature of the ring and the position of the halogen influence which site undergoes oxidative addition most readily. Studies on ortho-substituted phenylboronic acids have shown that the nature of the ortho-substituent can influence the regioselectivity of the coupling, potentially through secondary interactions with the metal center. researchgate.netbeilstein-journals.orgnih.gov For this compound, the steric bulk of the ortho-chloro group and the electronic contribution of the para-t-butoxy group can play a role in directing the coupling in complex substrates.

Stereoselectivity is primarily relevant when coupling with alkenyl halides or in reactions designed to create axially chiral biaryls. The Suzuki-Miyaura coupling is generally stereoretentive, meaning the configuration of the double bond in an alkenyl halide is preserved in the product. However, the choice of ligand can sometimes influence the stereochemical outcome. nih.gov

The substituents on this compound have a pronounced effect on its reactivity.

The para-tert-Butoxy Group : This is a bulky, electron-donating group. Electron-donating groups generally increase the nucleophilicity of the aryl group attached to boron, which can facilitate the transmetalation step. This often leads to higher reaction rates and better yields compared to electron-deficient boronic acids. mdpi.com The bulkiness of the t-butoxy group is generally far from the reaction center and has minimal steric impact on the coupling itself.

The ortho-Chloro Group : The presence of a substituent at the ortho position introduces significant steric hindrance around the carbon-boron bond. This steric bulk can slow down the transmetalation step, which is often the rate-limiting step in the catalytic cycle. researchgate.net Consequently, reactions involving sterically hindered boronic acids may require more forcing conditions, such as higher temperatures, higher catalyst loadings, or the use of specialized, highly active catalyst systems. researchgate.net The chloro group is also electron-withdrawing via induction, which can decrease the nucleophilicity of the aryl ring, counteracting the effect of the t-butoxy group to some extent. This electronic effect can make the transmetalation step more challenging. mdpi.com

The success of coupling sterically hindered reagents like this compound is highly dependent on the choice of phosphine ligand. For challenging couplings, simple ligands like triphenylphosphine (B44618) (PPh₃) are often insufficient. Modern catalyst design has led to the development of bulky and electron-rich phosphine ligands that are highly effective.

Key Ligand Classes:

Biarylphosphines (Buchwald Ligands): Ligands such as XPhos, SPhos, and RuPhos are characterized by a biaryl backbone and a bulky, electron-rich dialkyl- or dicyclohexylphosphino group. These ligands promote both the oxidative addition and the subsequent reductive elimination steps, enabling the coupling of unreactive aryl chlorides and sterically hindered substrates under mild conditions. mit.edu

Dialkylphosphines: Ligands like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃) are highly electron-donating and sterically demanding. Their use facilitates the formation of the active, monoligated L-Pd(0) species, which is crucial for efficient catalysis, especially with hindered substrates. organic-chemistry.org

N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable complexes with palladium. They have emerged as powerful alternatives to phosphines, often exhibiting high thermal stability and catalytic activity for difficult couplings. researchgate.net

The optimization of the ligand is often crucial for achieving high yields, especially when forming sterically congested C-C bonds. The ligand's steric bulk can facilitate the final reductive elimination step, preventing catalyst decomposition and promoting product formation. researchgate.net

The base is a critical component of the Suzuki-Miyaura reaction, playing multiple roles in the catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which facilitates the transmetalation step. beilstein-journals.org

Commonly Used Bases:

Carbonates: Sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are widely used, often in aqueous solutions, providing mild reaction conditions.

Phosphates: Potassium phosphate (B84403) (K₃PO₄) is a stronger base that is often effective in more challenging couplings, including those with aryl chlorides.

Hydroxides: Sodium hydroxide (B78521) (NaOH) and cesium hydroxide (CsOH) are strong bases that can accelerate reactions but may not be compatible with base-sensitive functional groups.

Fluorides: Cesium fluoride (B91410) (CsF) and potassium fluoride (KF) are also used, particularly in anhydrous conditions, and are thought to activate the boronic acid through the formation of a fluoroborate species.

For sterically hindered substrates like this compound, the choice of base can significantly impact the reaction efficiency. Stronger bases like K₃PO₄ or Cs₂CO₃ are often required to promote the formation of the active boronate and drive the reaction to completion. The combination of a bulky ligand and a suitable strong base is frequently the key to success for sterically demanding Suzuki-Miyaura couplings. researchgate.net Additives are sometimes employed to enhance reaction rates or stability, although they are less common in modern, highly active catalyst systems.

Suzuki-Miyaura Cross-Coupling for Carbon-Carbon Bond Formation

Multicomponent Reaction Chemistry

Multicomponent reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single synthetic operation to form a new product that contains substantial portions of all the starting materials. "this compound" is a valuable component in several important MCRs.

The Petasis reaction, or Petasis borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound (often an aldehyde), and an organoboronic acid to produce substituted amines. organic-chemistry.org This reaction is particularly useful for the synthesis of α-amino acids and their derivatives. organic-chemistry.orgwikipedia.org "this compound" can serve as the organoboron component, reacting with an amine and an aldehyde, such as glyoxylic acid, to furnish α-aryl glycine (B1666218) derivatives. organic-chemistry.org

The scope of the Petasis reaction is broad, tolerating a wide range of functional groups on all three components. sci-hub.se Various catalytic systems have been developed to promote this reaction, including Lewis acids and Brønsted acids. nih.gov For instance, lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the Petasis reaction, sometimes under microwave irradiation to accelerate the reaction. nih.gov The reaction can often be performed under mild conditions and does not always require anhydrous or inert atmospheres. wikipedia.org

Table 2: Examples of Components in the Petasis Reaction

| Amine Component | Carbonyl Component | Boronic Acid Component |

| Primary Amines | Glyoxylic Acid organic-chemistry.org | This compound |

| Secondary Amines organic-chemistry.org | Salicylaldehydes nih.gov | Other Arylboronic Acids wikipedia.org |

| Anilines organic-chemistry.org | α-Ketoacids wikipedia.org | Vinylboronic Acids wikipedia.org |

| Hydrazines organic-chemistry.org | Paraformaldehyde | Heterocyclic Boronic Acids wikipedia.org |

The development of stereoselective and enantioselective versions of the Petasis reaction has significantly enhanced its utility in the synthesis of chiral molecules. When a chiral amine or aldehyde is used as a substrate, the Petasis reaction can proceed with a high degree of stereocontrol. wikipedia.orgresearchgate.net For example, the use of chiral α-hydroxy aldehydes can lead to the formation of enantiopure β-amino alcohols with excellent diastereoselectivity. nih.gov

Furthermore, enantioselective Petasis reactions have been developed using chiral catalysts. Chiral biphenols, such as BINOL, have been successfully employed as organocatalysts to induce enantioselectivity in the reaction between amines, aldehydes, and boronic acids. nih.govmdpi.com These catalytic systems allow for the synthesis of chiral α-amino acids and other valuable chiral building blocks from achiral starting materials. The development of catalyst-controlled diastereoselective Petasis reactions has also made it possible to access both syn and anti β-amino alcohol products, overcoming the inherent diastereoselectivity of the substrate-controlled reactions. nih.gov

Derivatization Strategies for Chemical Diversification

This compound serves as a versatile building block in organic synthesis, not only for the construction of carbon-carbon and carbon-heteroatom bonds via cross-coupling reactions but also as a progenitor for a wide array of derivatives. The strategic manipulation of its functional groups—the boronic acid, the t-butoxy group, and the chloro substituent—opens avenues for chemical diversification, enabling the synthesis of complex molecules with tailored properties. This section explores key derivatization strategies that leverage the unique reactivity of this compound.

Boronic acids are known to reversibly form covalent complexes with diols, a feature that is extensively utilized for protection and modulation of reactivity. wikipedia.org The reaction of this compound with diols or other suitable alcohols leads to the formation of boronate esters. This transformation is crucial for several reasons: it can protect the boronic acid functionality from unwanted side reactions, enhance the stability and shelf-life of the organoboron compound, and modify its reactivity and solubility profile for specific synthetic applications. harvard.edu

One of the most common applications is the formation of pinacol (B44631) esters by reacting the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol). The resulting cyclic boronate ester is generally more stable than the free boronic acid, often exhibiting improved handling characteristics and tolerance to a broader range of reaction conditions, including chromatography. organic-chemistry.org

Another advanced strategy involves the use of N-methyliminodiacetic acid (MIDA) to form bicyclic MIDA boronates. These derivatives are exceptionally stable, air- and moisture-insensitive solids that are compatible with a wide range of reaction conditions under which free boronic acids would decompose. harvard.edu The MIDA protecting group can be readily cleaved under mild basic aqueous conditions to regenerate the free boronic acid in situ, allowing for its participation in subsequent reactions. This "slow-release" strategy is particularly valuable in complex, multi-step syntheses. harvard.edu

Table 1: Common Reagents for Boronate Ester Formation

| Reagent | Resulting Ester Type | Key Features |

| Pinacol | Pinacol boronate | Increased stability, compatible with chromatography |

| N-methyliminodiacetic acid (MIDA) | MIDA boronate | Exceptionally stable, allows for "slow-release" of boronic acid |

| Ethylene Glycol | Dioxaborolane | Simple cyclic ester, readily formed |

| 1,3-Propanediol | Dioxaborinane | Six-membered cyclic ester |

The formation of these esters is typically an equilibrium process, often driven to completion by the removal of water. The choice of the diol allows chemists to fine-tune the properties of the resulting boronate ester for a specific synthetic challenge.

Following a primary coupling reaction, such as a Suzuki-Miyaura coupling, the functional groups originating from this compound—namely the t-butoxy ether and the chloro substituent—provide valuable handles for further molecular elaboration. These transformations are critical for building molecular complexity and accessing a diverse range of final products.

The t-butoxy group is a common protecting group for phenols. Its primary advantage is its stability under a wide range of conditions, including those involving bases and nucleophiles. However, it can be readily cleaved under acidic conditions to reveal the corresponding phenol (B47542). This deprotection step is a key transformation that introduces a hydroxyl group, which can then be used for subsequent reactions such as etherification, esterification, or as a directing group in electrophilic aromatic substitution.

Deprotection (Oxidation state change of benzylic carbon is not implied): Treatment of the coupled product with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) efficiently removes the t-butyl group, yielding the corresponding hydroxyphenyl derivative.

The chloro substituent on the aromatic ring can also be manipulated post-coupling. While it may be a desired feature in the final molecule, it can also serve as a reactive site for further functionalization.

Reduction (Dehalogenation): The chlorine atom can be removed via catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or by using other reducing agents. This process, known as hydrodehalogenation, replaces the chlorine atom with a hydrogen atom.

Further Cross-Coupling: The chloro group, although less reactive than bromo or iodo substituents, can participate in a second cross-coupling reaction under more forcing conditions or with specialized catalyst systems. harvard.edu This allows for the sequential, site-selective introduction of different aryl or alkyl groups onto the aromatic core.

Nucleophilic Aromatic Substitution (SNAr): If the aromatic ring is sufficiently activated by electron-withdrawing groups, the chloro substituent can be displaced by strong nucleophiles, such as amines or alkoxides, to form new C-N or C-O bonds.

Table 2: Examples of Post-Coupling Transformations

| Functional Group | Transformation | Reagents/Conditions | Resulting Functionality |

| t-Butoxy | Deprotection | Trifluoroacetic Acid (TFA) or HCl | Hydroxyl (-OH) |

| Chloro | Reduction | H₂, Pd/C | Hydrogen (-H) |

| Chloro | Nucleophilic Substitution | NaOMe, heat | Methoxy (-OCH₃) |

| Chloro | Second Cross-Coupling | Pd catalyst, ligand, base, R-B(OH)₂ | Biaryl or Alkyl-aryl |

These post-coupling modifications significantly enhance the synthetic utility of this compound, enabling a modular approach to the synthesis of complex, highly functionalized aromatic compounds.

The structural motif derived from this compound can be incorporated into medicinally relevant scaffolds such as sulfonamides. nih.govnih.gov While a direct conversion of the boronic acid to a sulfonamide is not standard, the boronic acid is used to construct a larger molecule which is then functionalized.

A common synthetic route involves:

Suzuki-Miyaura Coupling: The this compound is first coupled with an aryl halide that contains a nitro group.

Reduction of the Nitro Group: The nitro group on the newly formed biaryl system is then reduced to an aniline (B41778) derivative. Common methods include catalytic hydrogenation or reduction with metals like tin or iron in acidic media.

Sulfonamide Formation: The resulting amine is then reacted with a sulfonyl chloride (R-SO₂Cl) in the presence of a base (like pyridine (B92270) or triethylamine) to form the desired sulfonamide. nih.gov

Alternatively, recent advances have described the synthesis of primary sulfonamides directly from organometallic reagents. organic-chemistry.org A potential, albeit multi-step, pathway could involve the conversion of the boronic acid to an organolithium or Grignard reagent, which could then react with a specialized sulfonylating agent like N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) to yield a primary sulfonamide. nih.govorganic-chemistry.org

Beyond sulfonamides, the versatile functional handles of the parent boronic acid allow for the synthesis of other advanced derivatives. The phenol, unmasked from the t-butoxy group, can participate in reactions like the Mannich reaction to introduce aminomethyl groups, or be used in multi-component reactions to build heterocyclic systems. The chloro-substituent can be transformed into a variety of other functionalities, expanding the accessible chemical space from this single starting material.

Mechanistic Investigations and Computational Chemistry Studies

Elucidation of Reaction Mechanisms in Catalytic Transformations

The utility of 4-(t-Butoxy)-2-chlorophenylboronic acid in synthetic chemistry is deeply rooted in the mechanisms of the reactions it participates in. Understanding these pathways is crucial for optimizing reaction conditions and predicting outcomes.

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, and its mechanism is generally understood to proceed through a catalytic cycle involving a palladium catalyst. libretexts.org This cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyonedalabs.com

Oxidative Addition : The catalytic cycle begins with a low-valent palladium(0) complex, typically coordinated with ligands like phosphines. This complex reacts with an organic halide (Ar-X), inserting the palladium atom into the carbon-halogen bond. This step oxidizes the palladium from Pd(0) to Pd(II), forming a square planar organopalladium(II) halide intermediate (Ar-Pd-X). yonedalabs.comchemrxiv.org The rate of this step is influenced by the nature of the halide and the electronic properties of the aryl group.

Transmetalation : This is the step where the organic moiety from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., carbonate, phosphate). organic-chemistry.org The base converts the neutral boronic acid into a more nucleophilic boronate species [Ar'-B(OH)₃]⁻. This anionic boronate then reacts with the Ar-Pd-X complex, displacing the halide and forming a new diorganopalladium(II) intermediate (Ar-Pd-Ar'), with the boron compound being released as a borate (B1201080) salt. libretexts.orgorganic-chemistry.org The specific structure of this compound, with its ortho-chloro and para-t-butoxy groups, can influence the rate of this step through steric and electronic effects.

Reductive Elimination : In the final step, the two organic groups (Ar and Ar') on the diorganopalladium(II) complex couple and are eliminated from the palladium center, forming the new C-C bond in the biaryl product (Ar-Ar'). This process reduces the palladium back to its Pd(0) state, which can then re-enter the catalytic cycle. libretexts.orgchemrxiv.org The active Pd(0) species is thus regenerated, allowing the reaction to proceed catalytically. yonedalabs.com

Boronic acids play a multifaceted role in catalytic systems. In the context of Suzuki-Miyaura coupling, their primary role is as a transmetalating agent, but their interaction with the catalyst system is nuanced.

Catalyst Activation: The activation of the boronic acid itself by a base is a critical prerequisite for the transmetalation step. organic-chemistry.org This formation of a tetracoordinate boronate species increases the nucleophilicity of the organic group attached to boron, facilitating its transfer to the electrophilic Pd(II) center. organic-chemistry.org

Beyond their role as reagents, boronic acids are increasingly recognized as catalysts in their own right, a field known as Boronic Acid Catalysis (BAC). rsc.orgresearchgate.net In these reactions, the Lewis acidic boron center can activate hydroxyl-containing functional groups, such as carboxylic acids and alcohols, by forming reversible covalent bonds. researchgate.netnih.govualberta.ca This activation makes the substrate more susceptible to nucleophilic attack. The catalytic efficacy in BAC is often linked to the Lewis acidity of the boronic acid, which can be tuned by the electronic nature of its substituents. ualberta.ca

Catalyst Deactivation: Several pathways can lead to catalyst deactivation in reactions involving boronic acids. In Suzuki coupling, a common side reaction is the homocoupling of two boronic acid molecules. yonedalabs.com This process is often promoted by the presence of Pd(II) species and oxygen, leading to the formation of a symmetrical biaryl byproduct and the consumption of the boronic acid reagent. yonedalabs.com Another potential issue is the protodeboronation of the boronic acid, where the C-B bond is cleaved by a proton source, which can be particularly relevant for electron-rich or sterically hindered boronic acids.

Boronic acids, including arylboronic acids, have proven to be effective catalysts for the direct amidation of carboxylic acids and amines, a transformation that typically requires harsh conditions or stoichiometric activators. researchgate.net Several mechanistic hypotheses have been proposed.

Mono(acyloxy)boron Mechanism : An early and widely accepted mechanism proposed that the boronic acid reacts with a carboxylic acid to form a mono(acyloxy)boron intermediate. researchgate.netrsc.org This species acts as a mixed anhydride, where the Lewis acidic boron atom activates the carbonyl group of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by an amine. The removal of water is essential to drive the equilibrium towards the formation of this active intermediate. researchgate.net

Dimeric B-X-B Motif Mechanism : More recent and detailed investigations have questioned the singularity of the monoacyloxyboron pathway. nih.govdntb.gov.ua Studies combining experimental evidence (NMR, X-ray crystallography) and theoretical modeling suggest that alternative mechanisms involving dimeric species may be more favorable. nih.govrsc.org These proposed pathways proceed through the formation of a dimeric B-X-B motif (where X can be O or NR). This dimeric structure is thought to be uniquely capable of activating the carboxylic acid while simultaneously coordinating and delivering the amine nucleophile to the carbonyl center. rsc.orgnih.govrsc.org Quantum mechanical calculations support the feasibility of these dimeric pathways, suggesting they may have lower energy barriers than the previously accepted mechanism. rsc.org

These studies indicate that at least three coordination sites on the boron atom are likely necessary for catalytic activity, which helps explain why borinic acids (which have only two hydroxyl groups) are generally not competent catalysts for amidation. nih.gov

The substituents on the phenyl ring of this compound exert significant control over its reactivity through a combination of steric and electronic effects.

| Substituent | Position | Steric Effect | Electronic Effect | Potential Mechanistic Influence |

|---|---|---|---|---|

| -Cl | ortho | High steric hindrance | Inductively electron-withdrawing | May slow transmetalation; can influence atropselectivity in certain biaryl syntheses. beilstein-journals.org |

| -O-t-Bu | para | Bulky group | Strongly electron-donating (resonance) | Increases electron density on the ring, potentially affecting oxidative addition and decreasing the Lewis acidity of the boron center. |

Theoretical and Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the properties of molecules like this compound. nih.gov DFT calculations allow for the prediction of molecular structures, energies, and electronic properties, providing insights that complement experimental findings. lodz.pltandfonline.com

Molecular Geometry: DFT calculations can determine the lowest-energy conformation (geometry) of the molecule. This includes predicting key bond lengths, bond angles, and dihedral angles. nih.gov For substituted phenylboronic acids, a critical parameter is the dihedral angle between the plane of the phenyl ring and the C-B(OH)₂ plane. Studies on similar molecules have shown that while some phenylboronic acids prefer a coplanar arrangement, steric hindrance from ortho-substituents often forces the boronic acid group to twist out of the plane of the ring. researchgate.net This twisting can have significant implications for reactivity and intermolecular interactions.

Electronic Properties: DFT is also used to calculate fundamental electronic properties. nih.gov

Frontier Molecular Orbitals (HOMO/LUMO) : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. Lower LUMO energies are associated with better electron-accepting capabilities, which can be relevant for interactions with catalysts. researchgate.net

Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting sites of interaction with other reagents.

Spectroscopic Properties : Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts and infrared vibrational frequencies, which can be compared with experimental data to confirm molecular structures. nih.govlodz.pl

| Calculated Property | Typical Information Provided | Relevance |

|---|---|---|

| Optimized Geometry | Bond lengths (e.g., C-B, B-O), Dihedral angle (Ar-B) | Reveals steric strain and preferred conformation. researchgate.net |

| HOMO Energy | Energy of the highest occupied molecular orbital (in eV) | Indicates electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital (in eV) | Indicates electron-accepting ability and susceptibility to nucleophilic attack. researchgate.net |

| HOMO-LUMO Gap | Energy difference (LUMO - HOMO) | Correlates with chemical reactivity and stability. |

| Mulliken Atomic Charges | Partial charge on each atom | Helps identify electrophilic (e.g., Boron) and nucleophilic centers. |

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Calculation of HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more polarizable and prone to chemical reactions. nih.govajchem-a.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atom of the t-butoxy group, reflecting its capacity to donate electrons. The LUMO, in contrast, would likely be distributed over the boronic acid group and the carbon atom attached to the electron-withdrawing chlorine, indicating its ability to accept electrons. thaiscience.infotci-thaijo.org The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's reactivity.

The Molecular Electrostatic Potential (MEP) map offers a visual representation of the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). tci-thaijo.orgresearchgate.net In an MEP map of this compound:

Negative Potential (Red/Yellow): These regions, indicating high electron density, would be concentrated around the oxygen atoms of the boronic acid and t-butoxy groups. These sites are susceptible to electrophilic attack. thaiscience.info

Positive Potential (Blue): These areas, representing electron deficiency, would be found around the hydrogen atoms of the boronic acid's hydroxyl groups, making them sites for nucleophilic attack. thaiscience.info

This analysis is crucial for predicting how the molecule will interact with other reagents.

| Parameter | Significance for this compound |

|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital; relates to the molecule's electron-donating ability. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's electron-accepting ability. |

| Energy Gap (ΔE) | ΔE = E_LUMO - E_HOMO; a larger gap implies higher kinetic stability and lower chemical reactivity. nih.gov |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, predicting sites for electrophilic (negative potential) and nucleophilic (positive potential) attack. researchgate.net |

Vibrational Frequency Calculations and Assignments

Theoretical vibrational analysis, typically performed using Density Functional Theory (DFT) methods, calculates the frequencies of the fundamental modes of molecular vibration. These calculated frequencies can be correlated with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy to provide a detailed assignment of the spectral bands. nih.gov For a molecule with the complexity of this compound, this analysis helps to confirm its structural features.

Key vibrational modes expected for this molecule include:

O-H Stretching: Broad bands in the high-frequency region (typically ~3200-3300 cm⁻¹) corresponding to the hydroxyl groups of the boronic acid, often indicative of hydrogen bonding. cdnsciencepub.com

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations.

B-O Stretching: Asymmetric and symmetric stretching of the boron-oxygen bonds.

C=C Stretching: Vibrations characteristic of the phenyl ring.

C-Cl Stretching: A mode associated with the carbon-chlorine bond.

B-O-H Bending: In-plane deformation of the hydroxyl groups. cdnsciencepub.com

By comparing the calculated harmonic frequencies with experimental spectra, a definitive assignment of each vibrational band to a specific atomic motion can be achieved, confirming the molecule's structure and bonding arrangement. researchgate.net

Ab Initio Methods (e.g., Hartree-Fock) for Conformational Analysis

The conformational landscape of this compound is influenced by the rotation around several single bonds, particularly the C-B, C-O, and B-O bonds. Computational methods like Hartree-Fock (HF) and DFT can be used to perform a conformational analysis by systematically rotating key dihedral angles and calculating the potential energy at each step. nih.gov

A recent study on ortho-chlorophenylboronic acid (o-ClPhBA), a structurally related compound, utilized DFT (B3LYP) and HF methods to investigate its stable conformers. nih.gov The analysis focused on the rotation of the two hydroxyl groups of the boronic acid moiety. Three primary conformers were identified: anti-syn, anti-anti, and syn-syn. The anti-syn conformer was found to be the most stable equilibrium state. nih.gov

For this compound, a similar analysis would be necessary to identify the global minimum energy structure and the relative energies of other stable conformers. The bulky t-butoxy group would introduce significant steric hindrance, likely influencing the preferred orientation of the boronic acid group relative to the phenyl ring.

| Conformer | Relative Stability (kcal/mol) at B3LYP/6-311++G(d,p) | Relative Stability (kcal/mol) at HF/6-311++G(d,p) |

|---|---|---|

| anti-syn | 0.00 | 0.00 |

| anti-anti | 4.66 | 4.54 |

| syn-syn | 6.76 | 6.11 |

Prediction of Acidity (pKa) and Related Physiochemical Properties

The acidity (pKa) of a boronic acid is a crucial property that governs its behavior in solution, particularly its ability to bind with diols. nih.gov Computational methods can predict pKa values by calculating the Gibbs free energy change of the acid dissociation reaction in a solvent, often modeled using a polarizable continuum model. mdpi.commdpi.com

The pKa of this compound is influenced by the electronic effects of its substituents. The t-butoxy group is electron-donating, which would tend to decrease acidity (increase pKa) by destabilizing the resulting boronate anion. Conversely, the ortho-chloro group is electron-withdrawing, which would increase acidity (decrease pKa). The interplay of these opposing effects, along with steric factors, determines the final pKa value. Accurately predicting the pKa of arylboronic acids is challenging, and methods must often account for multiple low-energy conformations of both the acid and its conjugate base. mdpi.com

Natural Bond Orbital (NBO) Analysis for Electronic Structure Insights

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a localized picture of chemical bonding that aligns with classical Lewis structures. uni-muenchen.de This method provides quantitative insights into bonding, charge distribution, and intramolecular interactions. uni-muenchen.deaip.org

For this compound, NBO analysis would elucidate:

Hybridization: The specific spxdy character of the atomic orbitals involved in forming the C-C, C-O, C-B, B-O, and C-Cl bonds.

Natural Atomic Charges: A more robust calculation of partial atomic charges compared to other methods.

Donor-Acceptor Interactions: NBO analysis quantifies the stabilization energy arising from hyperconjugative interactions, such as the delocalization of electron density from a filled (donor) bonding or lone-pair orbital to a nearby empty (acceptor) anti-bonding orbital. uni-muenchen.de Key interactions would include delocalization from the oxygen lone pairs into anti-bonding orbitals of the phenyl ring and the boron atom.

Modeling Intermolecular Interactions (e.g., Hydrogen Bonding, Lewis Acid-Base Interactions)

The boronic acid functional group is a versatile participant in non-covalent interactions, most notably hydrogen bonding. The two hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of supramolecular structures like dimers or extended networks in the solid state. researchgate.net Computational modeling can be used to explore the geometry and energetics of these interactions. For this compound, potential hydrogen bonding patterns could involve dimer formation between the boronic acid moieties of two molecules. Intramolecular hydrogen bonding between a hydroxyl group and the ortho-chlorine atom is also a possibility that could be investigated.

Beyond hydrogen bonding, the boron atom in boronic acids is a Lewis acid, capable of accepting a pair of electrons from a Lewis base (e.g., an amine or hydroxide (B78521) ion) to form a tetracoordinate boronate species. Computational models can simulate these Lewis acid-base interactions to predict binding affinities and structural changes upon complexation.

In Silico Studies for Structure-Reactivity Relationship Prediction and Reagent Design

In silico studies leverage computational chemistry to establish relationships between a molecule's structure and its chemical reactivity, guiding the design of new reagents and predicting their behavior. nih.govnih.gov For this compound, these studies are particularly relevant to its use in reactions like the Suzuki-Miyaura cross-coupling.

Computational models can predict the reactivity of different boronic acids by analyzing properties like the charge on the boron atom, the stability of intermediates, and the energy barriers of key reaction steps. researchgate.net For instance, by computationally screening a series of substituted phenylboronic acids, one can predict how different electron-donating or electron-withdrawing groups will affect the rate and efficiency of a cross-coupling reaction. This predictive power allows for the rational design of boronic acid reagents with tailored reactivity for specific synthetic applications. acs.orgsemanticscholar.org

Green Chemistry Principles and Sustainable Synthetic Approaches

Development of Environmentally Benign Protocols for Boronic Acid Transformations

The development of environmentally benign protocols for transformations involving arylboronic acids is a cornerstone of modern synthetic chemistry. researchgate.net A primary focus is the evolution of classic reactions, such as the Suzuki-Miyaura coupling, towards more sustainable practices. This involves minimizing waste, avoiding hazardous reagents, and reducing energy consumption. The goal is to design synthetic pathways that maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. By rethinking traditional methodologies, chemists aim to create safer and more efficient routes for the utilization of key intermediates like 4-(t-Butoxy)-2-chlorophenylboronic acid in the synthesis of pharmaceuticals, agrochemicals, and functional materials. researchgate.netguidechem.com

Utilization of Sustainable Solvent Systems (e.g., Aqueous Media, Ionic Liquids)

Solvent selection is a critical factor in the environmental footprint of a chemical process. nih.gov There is a significant shift away from volatile organic compounds (VOCs) towards greener alternatives for reactions involving boronic acids. rsc.orgresearchgate.net

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. nih.gov For certain transformations of related arylboronic acids, conducting the reaction in pure water has been shown to be effective. orgsyn.org Micellar catalysis, which uses surfactants to create nanoreactors in water, can further enhance the solubility of organic substrates and improve reaction rates and selectivity. rsc.org

Bio-based Solvents: Solvents derived from renewable biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and Cyrene™, are emerging as sustainable alternatives to conventional petroleum-derived solvents. core.ac.ukmdpi.com They often have favorable toxicological profiles and are biodegradable. mdpi.com

Below is a comparison of properties for selected sustainable solvents.

| Solvent | Source | Key Green Attributes |

|---|---|---|

| Water (H₂O) | Natural | Non-toxic, non-flammable, abundant, inexpensive |

| Ionic Liquids (e.g., [BMIM][PF₆]) | Synthetic | Negligible vapor pressure, high thermal stability, potential for catalyst recycling |

| 2-Methyltetrahydrofuran (2-MeTHF) | Biomass (e.g., corn cobs) | Renewable source, higher boiling point and lower water miscibility than THF |

| Cyrene™ (Dihydrolevoglucosenone) | Biomass (cellulose) | Renewable source, biodegradable, high polarity, viable alternative to NMP and DMF |

Transition Metal-Free Catalysis and Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

While transition-metal catalysis is highly effective for bond formation, the development of metal-free alternatives is a significant goal in green chemistry to avoid the costs and toxicity associated with residual metals in products. nih.govresearchgate.net

Carbon-Carbon Bond Formation: Research has demonstrated efficient metal-free C-C bond-forming reactions using boronic acids. One notable example is the reductive coupling between boronic acids and tosylhydrazones, which provides a general and functional-group-tolerant method. nih.govresearchgate.net This approach serves as a metal-free alternative for the reductive coupling of carbonyl compounds. nih.gov Other methodologies include the 1,2-addition of polyfluoroaryl boronate esters to aldehydes and ketones and trans-selective alkynylboration of alkynes, expanding the toolkit for metal-free carboboration. nih.govnih.gov

Carbon-Heteroatom Bond Formation: The formation of C-N, C-O, and C-S bonds is fundamental in organic synthesis. nih.gov While many protocols still rely on catalysts like copper, significant efforts are directed toward developing greener, and ideally metal-free, conditions. nih.govmdpi.com Methodologies involving hypervalent iodine reagents are being explored as a viable pathway for various types of C-N bond formations under metal-free conditions, presenting a promising green alternative for synthesizing complex molecules. researchgate.net

Optimization of Catalyst Loading and Enhancement of Reaction Efficiency

A key tenet of green chemistry is to use catalysts in the smallest amount possible while maximizing their activity and selectivity. researchgate.net Optimizing catalyst loading reduces costs, minimizes the potential for metal contamination in the final product, and simplifies purification processes. Reaction efficiency is enhanced by systematically adjusting parameters such as temperature, pressure, solvent, and reactant concentrations. researchgate.net This optimization not only improves yield but also reduces energy consumption and the formation of unwanted byproducts.

The following table illustrates a representative optimization of catalyst loading, showing how yield can be dependent on the amount of catalyst used.

| Entry | Catalyst Loading (mol%) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| 1 | 5 | 65 | 24 |

| 2 | 10 | 88 | 12 |

| 3 | 15 | 95 | 8 |

| 4 | 20 | 95 | 8 |

This table is illustrative. Data shows that increasing catalyst loading from 5 to 15 mol% improves yield and reduces reaction time, while a further increase to 20 mol% offers no additional benefit, indicating 15 mol% as the optimal loading. researchgate.net

Scalability and Operational Simplicity of Synthetic Procedures

For a synthetic method to be industrially viable, it must be scalable and operationally simple. pharmtech.com Procedures developed for this compound should ideally use readily available and stable starting materials, avoid extreme temperatures or pressures, and not require strictly anhydrous or oxygen-free conditions. nih.gov Simple work-up and purification procedures, such as direct precipitation and filtration of the product, are highly desirable as they reduce solvent use and waste generation. pharmtech.com Methodologies that are robust and tolerant to a wide range of functional groups are more likely to be successfully scaled up from the laboratory bench to pilot plant and commercial production. nih.govresearchgate.net

Recycling and Reusability of Catalytic Systems

Heterogeneous Catalysis: Using a solid catalyst that is in a different phase from the reaction mixture allows for easy separation by filtration.

Immobilization: Homogeneous catalysts can be anchored to insoluble supports such as polymers, silica, or magnetic nanoparticles. mdpi.comresearchgate.net Catalysts supported on magnetic nanoparticles are particularly advantageous as they can be quickly and efficiently removed from the reaction mixture using an external magnet. mdpi.com

Biphasic Systems: As mentioned previously, using solvent systems like ionic liquid/organic or supercritical CO₂/organic allows the catalyst to be retained in one phase while the product is extracted from the other, enabling the catalyst phase to be reused for subsequent batches. scispace.comresearchgate.net

These approaches are central to creating closed-loop processes that are both economically and environmentally sustainable.

Q & A

Q. Critical Parameters :

- Temperature : Maintain 80–100°C during borylation to ensure complete conversion .

- Catalyst Loading : Optimize Pd catalyst (0.5–2 mol%) to minimize side reactions.

- Solvent : Use anhydrous THF or dioxane to prevent boronic acid hydrolysis .

Basic: Which analytical techniques are most effective for characterizing this compound, and what benchmarks indicate purity?

Q. Methodological Answer :

Validation : Cross-reference with commercial analogs (e.g., 4-carboxy-2-chlorophenylboronic acid, >97% purity via HPLC) .

Advanced: How does the tert-butoxy substituent influence steric and electronic effects in cross-coupling reactions compared to other arylboronic acids?

Q. Methodological Answer :

- Steric Effects : The bulky t-butoxy group at the para position increases steric hindrance, potentially reducing coupling efficiency in Suzuki-Miyaura reactions. Use bulky phosphine ligands (e.g., SPhos) to stabilize the Pd intermediate .

- Electronic Effects : The electron-donating t-butoxy group activates the aryl ring, enhancing electrophilicity at the boronic acid site. Compare reactivity to electron-withdrawing analogs (e.g., 4-carboxy-2-chlorophenylboronic acid) .

- Case Study : In Pd-catalyzed couplings, 2-chlorophenylboronic acid derivatives achieve 36–84% yields under standard conditions . For the t-butoxy analog, preliminary screening of base (e.g., K₂CO₃ vs. Cs₂CO₃) and solvent polarity is recommended.

Advanced: What are the primary degradation pathways of this compound, and how can stability be enhanced during storage?

Methodological Answer :

Degradation Pathways :

- Hydrolysis : Boronic acid reacts with moisture to form boroxines.

- Oxidation : Tert-butyl groups may undergo slow oxidation to carboxylic acids under ambient conditions.

Q. Mitigation Strategies :

- Storage : Store at 0–6°C in airtight, amber vials with desiccants (e.g., silica gel) .

- Handling : Use anhydrous solvents (e.g., THF) for reactions and avoid prolonged exposure to light .

- Stability Testing : Monitor via periodic HPLC to detect degradation products (e.g., 4-hydroxy-2-chlorophenylboronic acid) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Q. Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use a fume hood for weighing and reactions to avoid inhalation of fine particles.

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

- Disposal : Follow EPA guidelines for boronate waste; consult institutional EH&S for incineration protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.